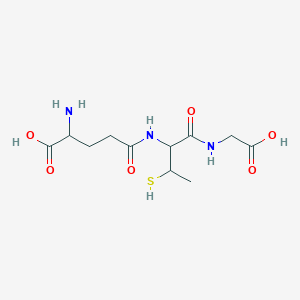

gamma-Glutamyl-thiothreonyl-glycine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Gamma-Glutamyl-thiothreonyl-glycine, also known as glutathione, is a tripeptide molecule composed of glutamic acid, cysteine, and glycine. It is a ubiquitous molecule found in all living organisms and plays a crucial role in various biological processes. Glutathione is synthesized endogenously by cells and can also be obtained through dietary sources.

Mécanisme D'action

Glutathione exerts its effects through various mechanisms, including direct antioxidant activity, modulation of cellular signaling pathways, and regulation of gene expression. As an antioxidant, gamma-Glutamyl-thiothreonyl-glycine can directly scavenge ROS and prevent oxidative damage to cellular components such as lipids, proteins, and DNA. Glutathione also plays a role in the regulation of cellular signaling pathways by modulating the activity of transcription factors and protein kinases. Additionally, gamma-Glutamyl-thiothreonyl-glycine can regulate gene expression by modulating the activity of transcription factors and epigenetic modifications.

Effets Biochimiques Et Physiologiques

Glutathione has various biochemical and physiological effects on the body. As an antioxidant, gamma-Glutamyl-thiothreonyl-glycine can protect cells from oxidative damage and prevent the development of various diseases such as cancer, cardiovascular disease, and neurodegenerative diseases. Glutathione also plays a crucial role in the detoxification of xenobiotics and endogenous toxins, thereby protecting the body from the harmful effects of these compounds. Additionally, gamma-Glutamyl-thiothreonyl-glycine has been shown to modulate immune function, regulate cellular proliferation and differentiation, and modulate the activity of various enzymes and proteins.

Avantages Et Limitations Des Expériences En Laboratoire

Glutathione has several advantages for lab experiments. It is a ubiquitous molecule found in all living organisms, making it easy to obtain and study. Glutathione is also stable and can be easily stored and transported. However, gamma-Glutamyl-thiothreonyl-glycine has some limitations for lab experiments. It is a small molecule and can be difficult to isolate and purify from complex biological samples. Additionally, gamma-Glutamyl-thiothreonyl-glycine can be easily oxidized under certain conditions, leading to the formation of disulfide bonds and the loss of its antioxidant activity.

Orientations Futures

There are several future directions for research on gamma-Glutamyl-thiothreonyl-glycine. One area of interest is the role of gamma-Glutamyl-thiothreonyl-glycine in aging and age-related diseases. Glutathione has been shown to decline with age, and supplementation with gamma-Glutamyl-thiothreonyl-glycine has been proposed as a potential therapy for age-related diseases. Another area of interest is the role of gamma-Glutamyl-thiothreonyl-glycine in the regulation of cellular metabolism and energy production. Glutathione has been shown to play a role in the regulation of mitochondrial function and energy production, and further research in this area may lead to the development of new therapies for metabolic disorders. Finally, the development of new methods for the isolation and purification of gamma-Glutamyl-thiothreonyl-glycine from complex biological samples may facilitate further research on the role of gamma-Glutamyl-thiothreonyl-glycine in various biological processes.

Conclusion

In conclusion, gamma-Glutamyl-thiothreonyl-glycine is a ubiquitous tripeptide molecule that plays a crucial role in various biological processes. It is synthesized endogenously by cells and can also be obtained through dietary sources. Glutathione has been extensively studied for its role in antioxidant defense, detoxification, and regulation of cellular signaling pathways. Glutathione exerts its effects through various mechanisms, including direct antioxidant activity, modulation of cellular signaling pathways, and regulation of gene expression. Glutathione has various biochemical and physiological effects on the body and has several advantages and limitations for lab experiments. There are several future directions for research on gamma-Glutamyl-thiothreonyl-glycine, including the role of gamma-Glutamyl-thiothreonyl-glycine in aging and age-related diseases, the regulation of cellular metabolism and energy production, and the development of new methods for the isolation and purification of gamma-Glutamyl-thiothreonyl-glycine from complex biological samples.

Méthodes De Synthèse

Glutathione is synthesized endogenously in cells through a two-step process. The first step involves the condensation of glutamic acid and cysteine to form gamma-glutamylcysteine. This reaction is catalyzed by the enzyme gamma-glutamylcysteine synthetase. In the second step, glycine is added to gamma-glutamylcysteine by the enzyme gamma-Glutamyl-thiothreonyl-glycine synthetase, resulting in the formation of gamma-Glutamyl-thiothreonyl-glycine.

Applications De Recherche Scientifique

Glutathione has been extensively studied for its role in various biological processes, including antioxidant defense, detoxification, and regulation of cellular signaling pathways. It has been shown to protect cells from oxidative stress and damage caused by reactive oxygen species (ROS). Glutathione also plays a crucial role in the detoxification of xenobiotics and endogenous toxins by conjugating with them and facilitating their excretion from the body. Additionally, gamma-Glutamyl-thiothreonyl-glycine has been implicated in the regulation of cellular signaling pathways, including the activation of transcription factors and modulation of protein activity.

Propriétés

Numéro CAS |

136567-42-5 |

|---|---|

Nom du produit |

gamma-Glutamyl-thiothreonyl-glycine |

Formule moléculaire |

C11H19N3O6S |

Poids moléculaire |

321.35 g/mol |

Nom IUPAC |

2-amino-5-[[1-(carboxymethylamino)-1-oxo-3-sulfanylbutan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H19N3O6S/c1-5(21)9(10(18)13-4-8(16)17)14-7(15)3-2-6(12)11(19)20/h5-6,9,21H,2-4,12H2,1H3,(H,13,18)(H,14,15)(H,16,17)(H,19,20) |

Clé InChI |

GYHXNGRPRPFNOF-UHFFFAOYSA-N |

SMILES |

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |

SMILES canonique |

CC(C(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)S |

Synonymes |

gamma-glutamyl-thiothreonyl-glycine gamma-glutamyl-thiothreonyl-glycine, (L,L-erythro)-isomer gamma-L-Glu-L-thioThr-Gly gamma-L-glutamyl-allo-thioThr-Gly GGTTG |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![Glycine, N-[(ethylamino)thioxomethyl]-(9CI)](/img/structure/B163746.png)

![5-[(2S)-2-(methylamino)propyl]benzene-1,2,4-triol](/img/structure/B163752.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)